molecular formula C9H12BrNO B1449085 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one CAS No. 1850880-16-8

5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one

Cat. No.: B1449085
CAS No.: 1850880-16-8
M. Wt: 230.1 g/mol
InChI Key: PTCGWUWTQGDVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one is a brominated heterocyclic organic compound It is characterized by a pyridine ring substituted with bromine, methyl, and propyl groups, and a dihydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination: Starting from 4-methyl-1-propyl-1,2-dihydropyridin-2-one, bromination can be achieved using bromine in the presence of a suitable catalyst.

  • Substitution Reactions: A substituted pyridine derivative can undergo nucleophilic substitution reactions to introduce the bromine atom.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromine atom using boronic acids and palladium catalysts.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes can be formed.

  • Reduction Products: The reduction of the bromine atom can yield compounds such as 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-ol.

  • Substitution Products: A wide range of substituted pyridines can be synthesized depending on the nucleophile used.

Chemistry:

  • Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions, including cross-coupling reactions.

Biology:

  • Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Drug Development:

Medicine:

  • Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Diagnostic Tools: It can be used in diagnostic tools to detect specific biomarkers in medical diagnostics.

Industry:

  • Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. For example, in catalytic reactions, it may act as a ligand to stabilize transition metal complexes, facilitating various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-4-methylpyridine: Similar structure but lacks the propyl group.

  • 3-Bromo-1-propyl-1,2-dihydropyridin-2-one: Similar but with a different position of the bromine atom.

Uniqueness: 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of bromine, methyl, and propyl groups provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-4-methyl-1-propylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-11-6-8(10)7(2)5-9(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCGWUWTQGDVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=CC1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.